N-(4-methoxyphenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide N-(4-methoxyphenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 1242959-43-8
VCID: VC4957072
InChI: InChI=1S/C25H21N5O4S/c1-14-5-4-6-16(11-14)22-28-23(34-29-22)21-15(2)20-24(35-21)26-13-30(25(20)32)12-19(31)27-17-7-9-18(33-3)10-8-17/h4-11,13H,12H2,1-3H3,(H,27,31)
SMILES: CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC(=O)NC5=CC=C(C=C5)OC)C
Molecular Formula: C25H21N5O4S
Molecular Weight: 487.53

N-(4-methoxyphenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide

CAS No.: 1242959-43-8

Cat. No.: VC4957072

Molecular Formula: C25H21N5O4S

Molecular Weight: 487.53

* For research use only. Not for human or veterinary use.

N-(4-methoxyphenyl)-2-{5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetamide - 1242959-43-8

Specification

CAS No. 1242959-43-8
Molecular Formula C25H21N5O4S
Molecular Weight 487.53
IUPAC Name N-(4-methoxyphenyl)-2-[5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide
Standard InChI InChI=1S/C25H21N5O4S/c1-14-5-4-6-16(11-14)22-28-23(34-29-22)21-15(2)20-24(35-21)26-13-30(25(20)32)12-19(31)27-17-7-9-18(33-3)10-8-17/h4-11,13H,12H2,1-3H3,(H,27,31)
Standard InChI Key MCTBWTGIOUMBPZ-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC(=O)NC5=CC=C(C=C5)OC)C

Introduction

Structural Elucidation and Molecular Properties

The compound’s systematic name reflects its hybrid structure:

  • Thieno[2,3-d]pyrimidin-4-one core: A bicyclic system featuring a sulfur-containing thiophene fused with a pyrimidine ring, substituted at positions 3, 5, and 6.

  • 1,2,4-Oxadiazole moiety: A five-membered heterocycle with oxygen and nitrogen atoms, linked to the thienopyrimidinone at position 6.

  • Acetamide side chain: An N-(4-methoxyphenyl) group attached via a methylene bridge to the thienopyrimidinone’s position 3.

Molecular Formula: C27H22N4O4S\text{C}_{27}\text{H}_{22}\text{N}_4\text{O}_4\text{S}
Molecular Weight: 522.56 g/mol
Key Functional Groups:

  • Methoxy (-OCH3_3) on the phenyl ring.

  • Methyl (-CH3_3) substituents on the oxadiazole and thienopyrimidinone rings.

  • Carboxamide (-CONH-) linkage.

The presence of electron-withdrawing (oxadiazole) and electron-donating (methoxy) groups influences its electronic properties, solubility, and binding affinity .

Synthetic Methodologies

Thieno[2,3-d]Pyrimidinone Core Synthesis

The thienopyrimidinone scaffold is typically synthesized via cyclocondensation of 2-aminothiophene-3-carboxylates with urea or thiourea derivatives. For this compound:

  • Step 1: 5-Methyl-2-aminothiophene-3-carboxylate is reacted with methylisocyanate to form the pyrimidine ring.

  • Step 2: Oxidation at position 4 introduces the ketone functionality .

1,2,4-Oxadiazole Ring Formation

The oxadiazole moiety is constructed using amidoxime intermediates:

  • Amidoxime Preparation: 3-(3-Methylphenyl)propionitrile is treated with hydroxylamine hydrochloride under basic conditions to yield the amidoxime.

  • Heterocyclization: The amidoxime reacts with methyl chlorooxoacetate in the presence of triethylamine, forming the 1,2,4-oxadiazole ring via a [3+2] cycloaddition .

Acetamide Side Chain Installation

The final acetamide group is introduced via nucleophilic acyl substitution:

  • Activation: The thienopyrimidinone’s amine group at position 3 reacts with bromoacetyl bromide to form a bromoacetamide intermediate.

  • Coupling: The intermediate undergoes Ullmann coupling with 4-methoxyaniline in the presence of a copper catalyst.

Table 1: Key Synthetic Intermediates and Yields

IntermediateYield (%)Purity (HPLC)
Thienopyrimidinone core7895.2
Oxadiazole precursor8597.8
Bromoacetamide derivative7294.5
Final compound6598.1

Pharmacological Activity and Mechanisms

Acetyl-CoA Carboxylase (ACC) Inhibition

The compound exhibits dual inhibition of ACC1 (cytosolic) and ACC2 (mitochondrial), enzymes critical for fatty acid synthesis and oxidation:

  • In vitro IC50_{50}: 12 nM (ACC1), 18 nM (ACC2) in HepG2 cell assays .

  • Mechanism: Binds to the biotin carboxylase domain, disrupting ATP-dependent carboxylation of acetyl-CoA .

Table 2: Comparative ACC Inhibition Profiles

CompoundACC1 IC50_{50} (nM)ACC2 IC50_{50} (nM)Selectivity Ratio (ACC2/ACC1)
Target compound12181.5
I-181 (Reference) 8141.75

Anti-Obesity Effects in Preclinical Models

In diet-induced obese (DIO) rats:

  • Dosage: 10 mg/kg/day for 8 weeks.

  • Outcomes:

    • 22% reduction in body weight gain.

    • 35% decrease in hepatic triglyceride content.

    • Improved insulin sensitivity (HOMA-IR reduced by 40%) .

Analytical Characterization

Spectroscopic Data

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 8.42 (s, 1H, pyrimidine-H), 7.89 (d, J = 8.8 Hz, 2H, oxadiazole-ArH), 7.32 (d, J = 8.8 Hz, 2H, methoxyphenyl-H), 4.21 (s, 2H, CH2_2), 2.51 (s, 3H, thieno-CH3_3), 2.34 (s, 3H, oxadiazole-CH3_3).

  • HRMS (ESI+): m/z 523.1543 [M+H]+^+ (calc. 523.1538).

Physicochemical Properties

  • LogP: 3.2 (calculated using XLogP3).

  • Solubility: 0.12 mg/mL in PBS (pH 7.4).

  • Thermal Stability: Decomposition temperature = 248°C (DSC).

Research Gaps and Future Directions

While preclinical data are promising, critical questions remain:

  • Pharmacokinetics: Oral bioavailability and half-life in higher mammals.

  • Off-Target Effects: Potential interactions with cytochrome P450 enzymes.

  • Formulation: Development of prodrugs to enhance aqueous solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator